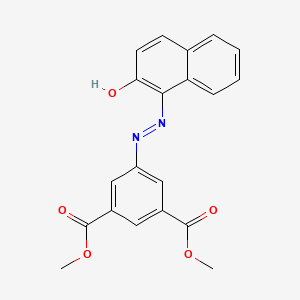

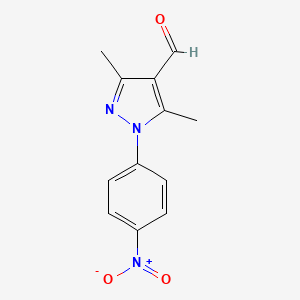

3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

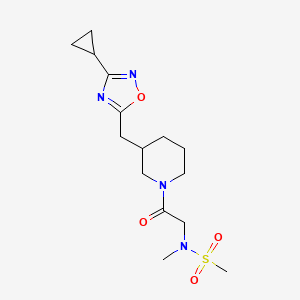

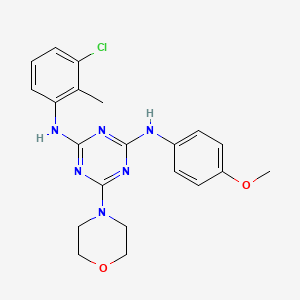

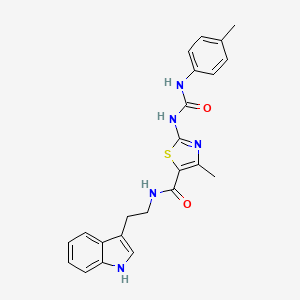

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole . The compound “3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde” belongs to this class.

Synthesis Analysis

The synthesis of similar compounds involves the Claisen–Schmidt condensation reaction of 4-acetylpyrazole derivatives with the corresponding aldehydes . The starting compound, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, was obtained with good yields following a literature procedure . The first step involves the bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine .Molecular Structure Analysis

The molecular structure of pyrazoles, including “3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde”, is influenced by tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis

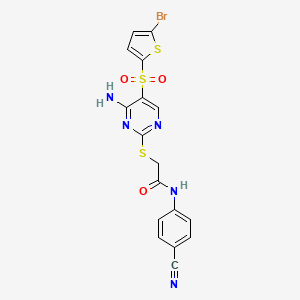

The chemical potential of a compound reflects the relationship between its structure and reactivity . A comparatively higher chemical potential of a compound means a higher reactivity . Pyrazoles are known for their wide range of applications in major fields, including in the pharmaceutical industry .Aplicaciones Científicas De Investigación

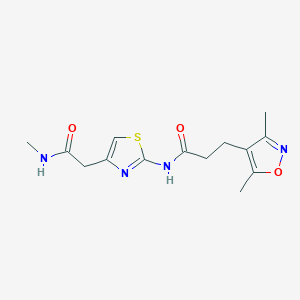

Medicinal Chemistry and Drug Development

Antimicrobial Activity: Researchers have explored the antimicrobial potential of this compound. For instance, 3-(2,4-dimethoxyphenyl)-1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]prop-2-en-1-one exhibited significant antibacterial activity against Bacillus mycoides, while 3-(4-chlorophenyl)-1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]prop-2-en-1-one showed equivalent antibacterial activity against Escherichia coli. The 4-chlorophenyl derivative also demonstrated potent antifungal activity against Candida albicans .

Anti-Cancer Properties: Among the synthesized compounds, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-3-(p-tolyl)prop-2-en-1-one emerged as a promising anti-cancer agent. It exhibited an IC50 of 44.3 µg/cm³ against lung carcinoma (A549) and 57.9 µg/cm³ against hepatocellular carcinoma (HePG2). Gene expression analysis revealed downregulation of specific genes, and DNA damage was observed in treated lung and liver cell lines .

Computational Chemistry and Molecular Modeling

Propiedades

IUPAC Name |

3,5-dimethyl-1-(4-nitrophenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-8-12(7-16)9(2)14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGQHJUSQIRUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)

![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)